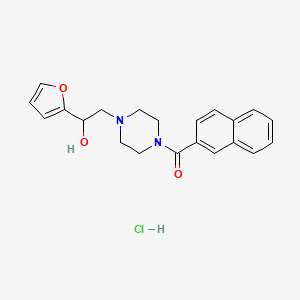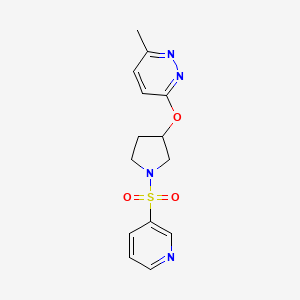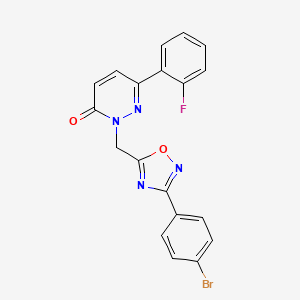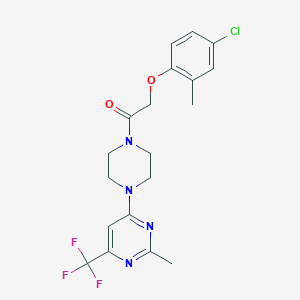
Biotin-PEG12-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG12-COOH is a linear heterobifunctional PEG reagent with biotins and carboxyl groups at both ends of the molecular chain . It is used to label amines and maximize solubility of antibodies and other proteins . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility .
Synthesis Analysis
This compound is synthesized by covalently bonding PEG to biotin . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis
The molecular structure of this compound includes a biotin molecule, a PEG molecule with 12 repeating units, and a carboxyl group . The molecular weight is 844.04 g/mol .Chemical Reactions Analysis
This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms a stable amide bond .Physical And Chemical Properties Analysis
This compound is a very long (56.0Å), pegylated, water-soluble, NHS-ester biotinylation reagent . It is soluble in most organic solvents and water .Wissenschaftliche Forschungsanwendungen
Single Molecule Recognition Force Microscopy
Biotin-PEG12-COOH has been used in atomic force microscopy (AFM) sensors for detecting receptor–ligand interactions at the single molecule level. It's particularly useful for studies involving avidin–biotin interactions, providing insights into specific binding mechanisms (Riener et al., 2003).
Biosensing Applications
This compound has applications in biosensing, as seen in the development of ionic liquid self-assembled monolayers (SAM) for binding streptavidin. It's used in surface plasmon resonance (SPR) for detecting proteins like streptavidin and for immobilizing antibodies for biosensor development (Ratel et al., 2013).
Quantum Dots and Biological Functionalities
In the enhancement of quantum dots (QDs), this compound is used to promote water-solubility and biocompatibility. These QDs show potential for various biological applications, including cellular imaging and surface binding assays (Susumu et al., 2007).
Polymer-Based Biomolecule Conjugation
This compound is also crucial in the synthesis of biotinylated polymers for multifunctional scaffolds. These polymers are significant in the development of advanced materials for bioaffinity interactions and enzyme immobilization (Alconcel et al., 2013).
Nanoparticle Probes for Biomarker Detection
It is used in creating biotin-PEG gold nanoparticle probes for the simultaneous detection of multiple biomarkers, including nucleic acids and proteins. This has implications for clinical diagnostics and disease management (Scott et al., 2017).
Microfluidic Bioassays
In microfluidic bioassays, this compound coated microparticles are used to reduce nonspecific interactions, enhancing the performance of microfluidic devices (Kučerová et al., 2014).
Degradable Polymers for Biomimetic Surfaces
This compound is utilized in synthesizing degradable polymers like Poly(lactic acid)-poly(ethylene glycol)-biotin, which are significant for creating biomimetic surfaces and studying biomolecular interactions (Salem et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUKWXFLKZKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69N3O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)


![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)

![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)
![Methyl 4-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2792868.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2792869.png)


![2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2792876.png)